molecular formula C15H20N4 B1416087 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine CAS No. 710328-09-9

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Cat. No. B1416087
M. Wt: 256.35 g/mol
InChI Key: AEYTVTXTVQVNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMQ, and it is a derivative of quinoline. MMQ has been found to possess unique biochemical and physiological effects, making it an important compound for scientific research.

Scientific Research Applications

Malaria Chemotherapy

A derivative of 4-aminoquinoline, specifically [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], has been identified for preclinical development as a blood schizonticidal agent against chloroquine-resistant malaria parasites. This molecule exhibits promising activity in both in vitro and in vivo models of malaria and possesses favorable drug-like properties (Dola et al., 2016).

Histamine H4 Receptor Inverse Agonists

A series of small fragments, including quinoxaline-containing fragments and subsequently, quinazoline-containing compounds, have been developed as histamine H4 receptor (H4R) inverse agonists. These compounds, such as 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine, demonstrate significant affinity for the human histamine H1 receptor and have shown anti-inflammatory properties in vivo in rats (Smits et al., 2008).

Synthesis of Piperazine Derivatives

New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized. These derivatives serve as intermediates in the synthesis of various pharmaceuticals, demonstrating the versatility of the 4-methylpiperazin-1-yl moiety in medicinal chemistry (Koroleva et al., 2011).

Anti-Inflammatory Properties

Studies have identified potent human H4R ligands with nanomolar affinities. These ligands, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, have shown significant anti-inflammatory properties in vivo in rat models, indicating their potential therapeutic benefits (Smits et al., 2008).

properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-11-9-15(19-7-5-18(2)6-8-19)17-14-4-3-12(16)10-13(11)14/h3-4,9-10H,5-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYTVTXTVQVNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)N)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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